

Functional group analysis of (4-Acetylphenyl)acetic acid

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Compound of Interest

Compound Name: (4-Acetylphenyl)acetic acid

CAS No.: 7398-52-9

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An In-Depth Technical Guide to the Functional Group Analysis of **(4-Acetylphenyl)acetic Acid**

Abstract

(4-Acetylphenyl)acetic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science, serving as a versatile building block for more complex structures. Its chemical behavior and synthetic utility are dictated by the interplay of its three core functional groups: a carboxylic acid, an acetyl (ketone) group, and a para-substituted phenyl ring. This technical guide provides an in-depth analysis of these functional groups, detailing a systematic approach to their identification and characterization using modern analytical techniques. We will explore the principles behind spectroscopic methods, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS). This guide emphasizes the causality behind experimental choices and provides field-proven, step-by-step protocols suitable for researchers, scientists, and drug development professionals.

Molecular Overview and Strategic Approach

The structure of **(4-Acetylphenyl)acetic acid** presents a unique analytical challenge and synthetic opportunity. The molecule incorporates an acidic proton, two distinct carbonyl carbons, and an aromatic system whose reactivity is modulated by both an activating and a deactivating group.

The three key functional regions for analysis are:

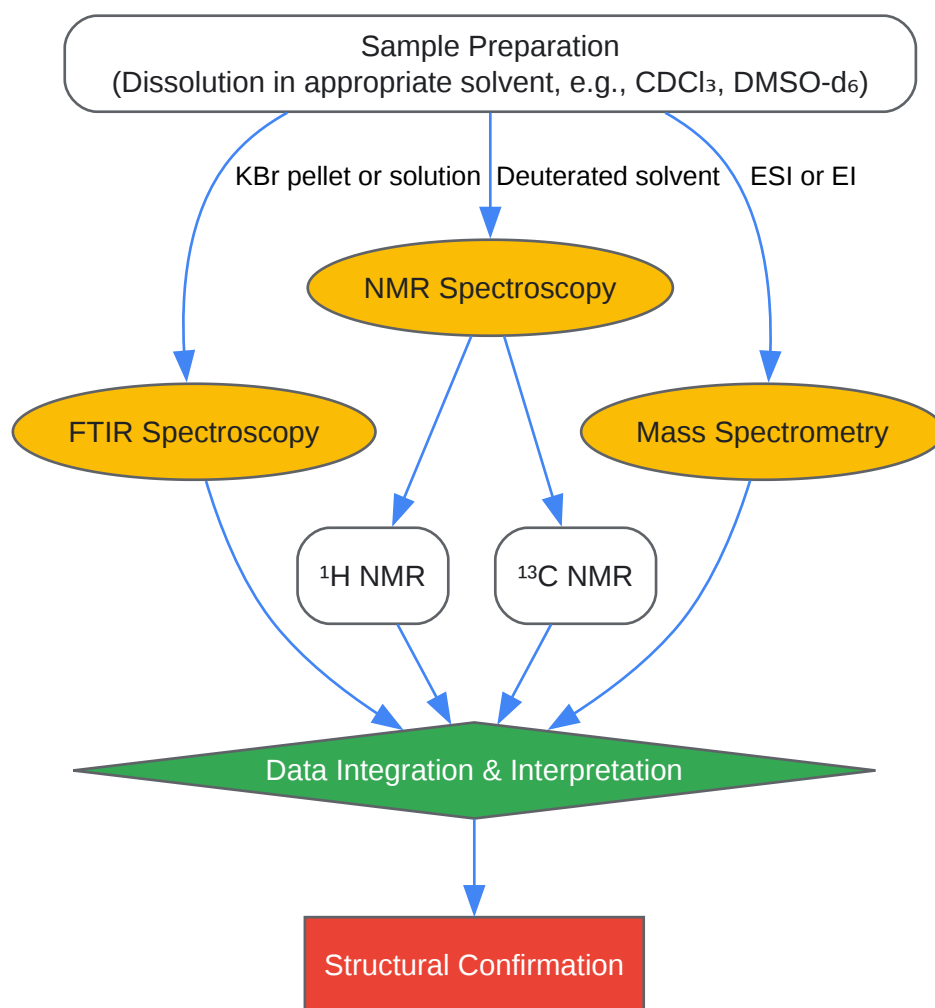
- The Carboxylic Acid (-COOH): A primary determinant of the compound's acidity, solubility, and a key site for nucleophilic acyl substitution reactions.[1]
- The Acetyl Group (-COCH₃): A ketone functionality that provides a site for nucleophilic addition and influences the electronic properties of the aromatic ring.[2]
- The 1,4-Disubstituted Phenyl Ring: The aromatic core whose electron density and regioselectivity in electrophilic substitution reactions are governed by the attached groups.[3]

A comprehensive analysis requires an integrated approach, where data from multiple analytical techniques are synthesized to build a complete chemical profile.

Figure 1: Chemical structure of **(4-Acetylphenyl)acetic acid**.

Spectroscopic Characterization Workflow

The reliable identification of **(4-Acetylphenyl)acetic acid** and the analysis of its functional groups follow a structured workflow. This process ensures that orthogonal data is collected, providing a self-validating system for structural confirmation.



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Caption: General workflow for spectroscopic analysis.

Analysis of the Carboxylic Acid Moiety (-COOH)

The carboxylic acid is arguably the most reactive functional group on the molecule under many conditions.^[4] Its characterization is paramount.

Principles and Reactivity Insights

The carboxylic acid group consists of a carbonyl (C=O) and a hydroxyl (-OH) group attached to the same carbon. The hydroxyl proton is acidic due to the resonance stabilization of the resulting carboxylate anion. In the solid state and in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly impacts their spectroscopic

properties.[5] Chemically, this group readily undergoes deprotonation to form salts, esterification with alcohols under acidic conditions, and reduction to a primary alcohol using strong reducing agents like LiAlH_4 . [1]

Spectroscopic Identification

- **FTIR Spectroscopy:** The most telling feature is the extremely broad O-H stretching absorption, which typically appears as a wide band from 3300 cm^{-1} to 2500 cm^{-1} . [5] This broadness is a direct consequence of hydrogen bonding. The C=O stretch is also characteristic, appearing around $1710\text{-}1700\text{ cm}^{-1}$, often slightly lower in frequency than a ketone due to the dimeric structure. [6]
- **^1H NMR Spectroscopy:** The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield, typically in the 10-12 ppm range. Its broadness is due to chemical exchange with trace amounts of water and varying hydrogen-bonding states.
- **^{13}C NMR Spectroscopy:** The carbonyl carbon of the carboxylic acid is readily identified in the ^{13}C NMR spectrum, typically appearing in the 170-180 ppm range. [7]

Experimental Protocol: FTIR Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the carboxylic acid and other functional groups.

Methodology (Attenuated Total Reflectance - ATR):

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
- **Sample Application:** Place a small amount (a few milligrams) of solid **(4-Acetylphenyl)acetic acid** powder directly onto the ATR crystal.
- **Pressure Application:** Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal. The causality here is critical: insufficient contact leads to a weak, distorted spectrum, while excessive force can damage the crystal.

- **Data Acquisition:** Scan the sample over the range of 4000-400 cm^{-1} . Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.
- **Data Processing:** Perform an automatic baseline correction and ATR correction if the software allows. Label significant peaks corresponding to the O-H stretch, C-H stretches, C=O stretches, and fingerprint region vibrations.

Analysis of the Acetyl (Ketone) Moiety (-COCH₃)

The acetyl group's ketone functionality is less reactive than the carboxylic acid but is a key chromophore and a site for specific chemical modifications.

Principles and Reactivity Insights

The carbonyl carbon of the ketone is electrophilic and susceptible to nucleophilic addition.[2] Unlike the carboxylic acid, it does not have a leaving group attached, so it undergoes addition rather than substitution. The adjacent aromatic ring conjugates with the carbonyl, which delocalizes electron density, slightly stabilizing the partial positive charge on the carbonyl carbon and lowering its reactivity compared to aliphatic ketones.[8] This conjugation also influences its spectroscopic absorption frequencies.

Spectroscopic Identification

- **FTIR Spectroscopy:** A strong, sharp C=O stretching absorption is expected. For an aromatic ketone, this peak typically appears in the range of 1690-1680 cm^{-1} . [9] This is at a lower wavenumber than a simple aliphatic ketone ($\sim 1715 \text{ cm}^{-1}$) due to the resonance effect of the phenyl ring.
- **¹H NMR Spectroscopy:** The three protons of the acetyl's methyl group are chemically equivalent and appear as a sharp singlet. Due to the deshielding effect of the adjacent carbonyl, this peak is expected around 2.5-2.7 ppm.
- **¹³C NMR Spectroscopy:** The ketone carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield in the ¹³C NMR spectrum, typically around 195-200 ppm. [7] The methyl carbon will appear much further upfield, around 26-28 ppm.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To resolve the chemical environment of all protons and carbons, confirming the molecular skeleton and functional group connectivity.

Methodology:

- Solvent Selection: Choose a suitable deuterated solvent. DMSO- d_6 is an excellent choice as it will solubilize the compound well and its residual proton peak (~2.50 ppm) does not typically interfere with key signals. $CDCl_3$ can also be used, but the carboxylic acid proton may exchange more rapidly.
- Sample Preparation: Accurately weigh ~5-10 mg of **(4-Acetylphenyl)acetic acid** and dissolve it in ~0.6-0.7 mL of the chosen deuterated solvent in an NMR tube. Ensure complete dissolution.
- Instrument Setup: Place the tube in the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity. This step is crucial for obtaining sharp, well-resolved peaks.
- 1H NMR Acquisition:
 - Acquire a standard one-pulse 1H spectrum.
 - Set the spectral width to cover a range from approximately -1 to 13 ppm.
 - Integrate all peaks to determine the relative proton ratios.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum. This removes C-H splitting and simplifies the spectrum to single lines for each unique carbon.
 - A larger number of scans is required compared to 1H NMR due to the low natural abundance of ^{13}C .
 - Set the spectral width to cover a range from approximately 0 to 220 ppm.

Analysis of the Aromatic System

The phenyl ring is the backbone of the molecule, and its substituents dictate its electronic character.

Electronic Effects and Reactivity

The ring is substituted with two groups:

- $-\text{CH}_2\text{COOH}$: The carboxylic acid group is attached via a methylene ($-\text{CH}_2$) spacer. This alkyl group is weakly electron-donating and therefore an ortho, para-director.
- $-\text{COCH}_3$: The acetyl group is a ketone. The carbonyl is strongly electron-withdrawing via resonance and induction, making it a deactivating and meta-directing group.[\[10\]](#)[\[11\]](#)

The para-substitution pattern simplifies the aromatic region of the NMR spectrum. In electrophilic aromatic substitution reactions, the directing effects of the two groups are in opposition, leading to complex product mixtures unless conditions are carefully controlled.[\[12\]](#)

Spectroscopic Identification

- ^1H NMR Spectroscopy: A 1,4-disubstituted (para) benzene ring gives a characteristic and often symmetrical splitting pattern. The four aromatic protons are not chemically equivalent but exist as two pairs. This typically results in two doublets, often described as an AA'BB' system, appearing in the 7.2-8.1 ppm range.
- ^{13}C NMR Spectroscopy: Four distinct signals are expected in the aromatic region (120-150 ppm): two for the protonated carbons and two for the quaternary carbons attached to the substituents.
- FTIR Spectroscopy: Look for aromatic C-H stretching peaks just above 3000 cm^{-1} and C=C ring stretching absorptions in the $1600\text{-}1450\text{ cm}^{-1}$ region.

Integrated Spectroscopic Analysis & Mass Spectrometry

No single technique provides the complete picture. The true analytical power lies in integrating the data from all experiments.

Data Summary Table

The following table summarizes the expected key analytical data for **(4-Acetylphenyl)acetic acid**.

Functional Group	Technique	Expected Observation	Rationale
Carboxylic Acid	FTIR	3300-2500 cm ⁻¹ (broad); ~1700 cm ⁻¹ (strong)	O-H stretch (H-bonded); C=O stretch[5]
¹ H NMR	10-12 ppm (broad singlet, 1H)	Acidic proton, deshielded[13]	
¹³ C NMR	~175 ppm	Carbonyl carbon in an acid environment[7]	
Acetyl (Ketone)	FTIR	~1685 cm ⁻¹ (strong, sharp)	C=O stretch (conjugated)[9]
¹ H NMR	~2.6 ppm (singlet, 3H)	Methyl protons adjacent to carbonyl	
¹³ C NMR	~197 ppm; ~27 ppm	Carbonyl carbon (ketone); Methyl carbon[7]	
Aromatic Ring	FTIR	~3050 cm ⁻¹ (weak); 1605, 1575 cm ⁻¹	Aromatic C-H stretch; C=C ring stretch
¹ H NMR	7.4-8.0 ppm (Two doublets, 4H total)	Protons on a para-disubstituted ring	
¹³ C NMR	128-145 ppm (4 signals)	Aromatic carbons	
Alkyl Spacer	¹ H NMR	~3.7 ppm (singlet, 2H)	Methylene protons adjacent to ring and COOH
¹³ C NMR	~45 ppm	Methylene carbon	

Fragmentation Analysis by Mass Spectrometry

Mass spectrometry provides the molecular weight and crucial structural information through fragmentation patterns.

Expected Fragmentation Pathways:

- Molecular Ion ($M^{+\bullet}$): The parent peak should correspond to the molecular weight of the compound ($C_{10}H_{10}O_2 = 178.18 \text{ g/mol}$).
- Loss of $-OH$ (m/z 161): A common fragmentation for carboxylic acids.
- Loss of $-COOH$ (m/z 133): Decarboxylation to form the benzyl cation.
- Loss of $-CH_3$ (m/z 163): Alpha-cleavage at the ketone.
- Acylium Ion (m/z 43): A very common and often intense peak corresponding to $[CH_3CO]^+$ from the acetyl group. This is a key diagnostic fragment.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and confirm the structure via fragmentation analysis.

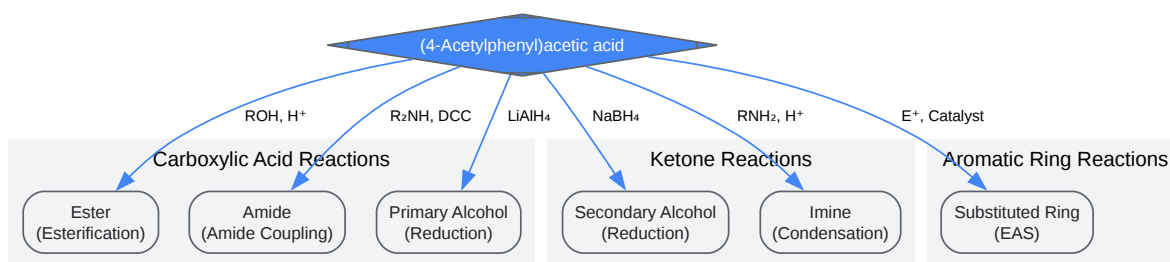
Methodology (Electrospray Ionization - ESI):

- Sample Preparation: Prepare a dilute solution ($\sim 1 \text{ mg/mL}$) of the analyte in a suitable solvent like methanol or acetonitrile.
- Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
- Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., $5\text{-}10 \mu\text{L/min}$).
- Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to gas-phase ions. ESI can be run in positive or negative mode. For this compound, positive mode ($[M+H]^+$ at m/z 179) or negative mode ($[M-H]^-$ at m/z 177) are both viable.

- Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
- Tandem MS (MS/MS): For further structural confirmation, select the precursor ion ($[M+H]^+$ or $[M-H]^-$) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This confirms the connectivity proposed by the fragmentation pathways.

Chemical Reactivity and Derivatization

Understanding the reactivity of each functional group is crucial for drug development professionals who may use this molecule as a scaffold.



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Caption: Key reactivity pathways for each functional group.

- Reactions at the Carboxylic Acid: This is a versatile handle for creating esters, amides, and other derivatives via nucleophilic acyl substitution.[1] Strong reducing agents like LiAlH₄ will reduce the carboxylic acid to a primary alcohol.
- Reactions at the Ketone: The ketone can be selectively reduced to a secondary alcohol using milder reducing agents like sodium borohydride (NaBH₄), which will not affect the carboxylic acid.[14] It can also undergo condensation reactions with amines to form imines. [15]
- Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution (EAS) reactions like nitration or halogenation are possible, though the deactivating nature of the acetyl group

makes the reaction slower than for benzene itself.[10]

Conclusion

The functional group analysis of **(4-Acetylphenyl)acetic acid** is a quintessential exercise in analytical chemistry, requiring the synergistic use of FTIR, NMR, and MS. Each technique provides a unique and vital piece of the structural puzzle. FTIR confirms the presence of the key functional groups through their vibrational modes. NMR spectroscopy maps out the precise atomic connectivity and chemical environment of the carbon-hydrogen framework. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation. A thorough understanding of these analytical principles and their practical application is fundamental for any scientist working with complex organic molecules in research and development.

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